3-bromo-N-ethylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-N-ethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSBUSWNSFQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Analysis for 3 Bromo N Ethylaniline Hydrochloride
Multi-Step Synthetic Approaches from Aniline (B41778) Precursors
Multi-step syntheses are the most viable and controlled methods for preparing 3-bromo-N-ethylaniline hydrochloride. These routes typically involve the sequential introduction of the required functional groups onto a benzene (B151609) ring, carefully managing the directing effects of the substituents at each stage. A common and logical pathway begins with the formation of a meta-substituted intermediate, which is then elaborated to the final product.
A highly effective strategy involves the following sequence: nitration of benzene, followed by bromination, reduction of the nitro group, and finally, N-ethylation. transformationtutoring.com This approach leverages the powerful meta-directing effect of the nitro group to ensure the correct 1,3-substitution pattern of the bromo and amino functionalities.
The initial steps of the synthesis focus on establishing the 3-bromoaniline (B18343) core. This is most effectively achieved by first introducing a meta-directing group onto the benzene ring.
Nitration: The process begins with the nitration of benzene using a nitrating mixture, typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the benzene ring to form nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group, which is crucial for controlling the regioselectivity of the subsequent bromination step. transformationtutoring.comquora.com
Bromination: The nitrobenzene is then subjected to electrophilic aromatic bromination. Due to the meta-directing nature of the nitro group, the incoming bromine atom is directed to the meta position, yielding 3-bromonitrobenzene with high selectivity. transformationtutoring.comguidechem.com This step is fundamental for establishing the correct isomer.
Reduction: With the bromo and nitro groups in the desired meta-orientation, the nitro group is reduced to a primary amine (-NH₂). This transformation is a standard procedure in organic synthesis with numerous available methods. youtube.com Common and effective reducing agents include:
Metal-Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and reliable reagents for this reduction. youtube.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) offers a cleaner reduction method. youtube.com
Other Reagents: A wide variety of other reagents can also be employed, including sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts or hydrazine (B178648) hydrate (B1144303) with catalysts like ferric chloride. guidechem.comorganic-chemistry.orgrsc.org
The successful reduction of 3-bromonitrobenzene yields the key intermediate, 3-bromoaniline.
| Reducing Agent/System | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Fe / HCl | Aqueous HCl, heat | Inexpensive, effective | youtube.com |
| Sn / HCl | Concentrated HCl | Classic method, high yield | transformationtutoring.com |
| H₂ / Pd-C | Pressurized H₂, alcoholic solvent | Clean workup, high yield | youtube.com |
| NaBH₄ / Catalyst | Room temperature, aqueous medium | Mild conditions | rsc.orgnih.gov |
Once 3-bromoaniline is obtained, the final step before salt formation is the introduction of the ethyl group onto the nitrogen atom. This can be accomplished primarily through two methods: direct alkylation or reductive amination.
Alkylation: Direct N-alkylation involves reacting 3-bromoaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, typically in the presence of a base like potassium carbonate. psu.edu The base is necessary to neutralize the hydrogen halide formed during the reaction. While straightforward, this method suffers from a significant drawback: over-alkylation. The primary amine product (3-bromo-N-ethylaniline) can react further with the ethylating agent to form the tertiary amine (3-bromo-N,N-diethylaniline) and even a quaternary ammonium (B1175870) salt, leading to a mixture of products and lower yields of the desired secondary amine. psu.edu
Reductive Amination: A more controlled and widely preferred method for synthesizing secondary amines is reductive amination. masterorganicchemistry.com This two-step, often one-pot, process avoids the issue of over-alkylation. masterorganicchemistry.comorganic-chemistry.org
Imine Formation: 3-bromoaniline is first reacted with acetaldehyde (B116499) (CH₃CHO) under mildly acidic conditions. The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an intermediate imine (a compound with a C=N double bond). youtube.com
Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine. libretexts.org This reduction must be performed with a reagent that is selective for the imine over the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is a milder reducing agent than sodium borohydride (NaBH₄) and will not significantly reduce the aldehyde under the reaction conditions. masterorganicchemistry.comyoutube.com Another common and effective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Reductive amination is highly efficient and provides a much cleaner route to 3-bromo-N-ethylaniline with higher selectivity compared to direct alkylation. masterorganicchemistry.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Direct Alkylation | Ethyl bromide, K₂CO₃ | Simple procedure; risk of over-alkylation. | psu.edu |
| Reductive Amination | Acetaldehyde, NaBH₃CN or NaBH(OAc)₃ | High selectivity; avoids polyalkylation; often performed in one pot. | masterorganicchemistry.comlibretexts.org |
Finally, the resulting 3-bromo-N-ethylaniline free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. The amino group (-NH₂) and its N-alkylated derivatives (-NHR) are powerful activating, ortho-, para-directing groups due to the resonance donation of the nitrogen's lone pair of electrons into the ring. byjus.com In contrast, the nitro group (-NO₂) is a strong deactivating, meta-directing group.
Bromination of Anilines: Direct bromination of aniline or N-ethylaniline is extremely rapid and difficult to control. The strong activation by the amino group leads to the formation of polybrominated products, typically 2,4,6-tribromoaniline, even under mild conditions. byjus.comyoutube.com Achieving monobromination requires moderating the activating effect of the amino group, for instance, by converting it to an acetamide. youtube.com However, even the acetamido group is an ortho-, para-director. Therefore, attempting to synthesize a 3-bromoaniline derivative by brominating an aniline precursor is not a viable strategy.
Bromination of Nitrobenzene: The nitro group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. transformationtutoring.com This makes the bromination of nitrobenzene a highly selective reaction for producing 3-bromonitrobenzene, which is the key reason this intermediate is central to the synthesis of this compound. guidechem.com
Direct Halogenation Protocols
Direct halogenation of a pre-formed N-ethylaniline substrate would be the most atom-economical route if the desired regioselectivity could be achieved. However, the inherent electronic properties of the substrate make this approach unsuitable for producing the 3-bromo isomer.
The N-ethylamino group (-NHCH₂CH₃) is a strong electron-donating group that activates the benzene ring towards electrophilic aromatic substitution. Through resonance, it increases the electron density at the ortho and para positions, making these sites highly susceptible to attack by electrophiles like Br⁺. byjus.com
Consequently, the direct electrophilic bromination of N-ethylaniline with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) will overwhelmingly yield a mixture of 2-bromo-N-ethylaniline (ortho-product) and 4-bromo-N-ethylaniline (para-product). youtube.com The meta-isomer, 3-bromo-N-ethylaniline, would be formed in negligible amounts, if at all.
While reaction conditions such as solvent polarity, temperature, and the choice of brominating agent can influence the outcome of electrophilic bromination, their effect is generally limited to altering the ratio of ortho to para products. nih.govlookchem.com
Solvent Effects: The regioselectivity of the bromination of some substituted anilines can be dependent on the polarity of the solvent. lookchem.com
Steric Hindrance: The bulkiness of the N-alkyl group and the brominating agent can favor substitution at the less sterically hindered para position over the ortho positions. youtube.com
Reagent Choice: Different brominating agents (e.g., Br₂, NBS, tetraalkylammonium tribromides) can offer varying degrees of selectivity for para-substitution. nih.gov
However, none of these modifications can override the powerful ortho-, para-directing influence of the N-ethylamino group to favor the formation of the meta-product. The fundamental electronic properties of the substrate dictate that direct bromination is not a feasible synthetic route for 3-bromo-N-ethylaniline.
Palladium-Catalyzed Amination Routes
The construction of the carbon-nitrogen (C-N) bond in aromatic amines is most effectively achieved through palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods. wikipedia.org
Cross-Coupling Reactions Utilizing Aryl Halides and Ethylamine (B1201723) Hydrochloride
The synthesis of this compound typically involves the palladium-catalyzed coupling of an aryl halide, such as 1,3-dibromobenzene (B47543), with ethylamine or its hydrochloride salt. The Buchwald-Hartwig amination serves as a powerful tool for this transformation. wikipedia.org The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. nih.gov
The key steps in the catalytic cycle are:
Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl bromide (e.g., 1,3-dibromobenzene), inserting itself into the carbon-bromine bond to form a palladium(II) intermediate. nih.gov
Amine Coordination and Deprotonation : The amine (ethylamine) coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.
Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the N-arylated amine product (3-bromo-N-ethylaniline) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Using ethylamine hydrochloride is a practical alternative to handling gaseous ethylamine, which has a boiling point of 17 °C. nih.gov The hydrochloride salt is a stable, easy-to-handle solid, and the reaction is driven forward by a stoichiometric amount of a strong base, such as sodium tert-butoxide (NaOtBu), which neutralizes the hydrogen chloride and facilitates the deprotonation of the amine. nih.govorganic-chemistry.org Reactions using ethylamine hydrochloride have been shown to produce N-ethylanilines in moderate to high yields (59–99%). nih.gov
Ligand and Catalyst Optimization for Enhanced Efficiency
The success and efficiency of the Buchwald-Hartwig amination are critically dependent on the choice of the palladium precursor and, most importantly, the supporting phosphine (B1218219) ligand. wikipedia.org Over the years, several generations of catalyst systems have been developed to improve reaction rates, yields, and conditions.
Palladium Precursors : Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mit.edu While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require an initial reduction step, which can be facilitated by the amine reactant or the phosphine ligand. nih.gov
Ligand Development : The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity.
First-Generation Ligands : Early systems used simple triarylphosphine ligands.
Bidentate Phosphine Ligands : The development of bidentate ligands like BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) provided more reliable results, especially for coupling primary amines. wikipedia.org
Sterically Hindered Ligands : Modern advancements have introduced bulky, electron-rich monophosphine ligands. These ligands, often referred to as Buchwald ligands, have significantly expanded the reaction's scope. Ligands such as XPhos, SPhos, and CyPF-tBu promote the crucial reductive elimination step, allowing for reactions at lower temperatures and catalyst loadings. nih.gov For instance, catalyst systems employing ligands like (o-biphenyl)P(t-Bu)₂ can facilitate amination of aryl chlorides and bromides even at room temperature. cmu.edu
The optimization of the catalyst system—the specific combination of palladium precursor, ligand, base, and solvent—is essential for achieving high efficiency in the synthesis of 3-bromo-N-ethylaniline. Non-polar solvents like toluene (B28343) and 1,4-dioxane (B91453) are commonly used. nih.govnih.gov
| Catalyst System Component | Role in Reaction | Examples | Key Advantages |
| Palladium Precursor | Source of catalytic palladium | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Readily available; initiates the catalytic cycle. nih.govmit.edu |
| Phosphine Ligand | Stabilizes Pd, modulates reactivity | BINAP, DPPF, XPhos, SPhos | Enhances reaction rate, yield, and substrate scope; enables milder conditions. wikipedia.orgnih.gov |
| Base | Deprotonates the amine | NaOtBu, K₃PO₄, Cs₂CO₃ | Drives the reaction forward; choice affects functional group tolerance. cmu.edunih.gov |
| Solvent | Reaction medium | Toluene, 1,4-Dioxane | Solubilizes reactants and catalyst; can influence reaction rate. nih.govnih.gov |
Green Chemistry Considerations in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com In the synthesis of specialty chemicals like this compound, these principles can be applied to various aspects of the process.
Atom Economy : Palladium-catalyzed cross-coupling reactions are generally high in atom economy, as most atoms from the reactants are incorporated into the final product.
Catalyst Choice : While palladium is highly effective, it is also a precious and environmentally impactful metal. Research into using more abundant and less toxic metals like iron as catalysts for N-alkylation is an active area. chemistryviews.org For palladium-based systems, using highly efficient ligands that allow for very low catalyst loadings (parts-per-million levels) minimizes metal waste.
Solvent Selection : Traditional solvents like toluene are effective but pose environmental and health risks. The principles of green chemistry encourage the use of more benign alternatives. This could include biosourced solvents or, in some cases, performing reactions under solvent-free conditions, which can be achieved through mechanochemical methods like grinding. mdpi.com
Waste Reduction : Employing stable and recyclable catalysts can significantly reduce waste. mdpi.com Additionally, choosing synthetic routes that avoid protecting groups minimizes the number of steps and the amount of waste generated from protection and deprotection processes. semanticscholar.org
Applying these considerations to the synthesis of this compound involves selecting a highly active palladium/ligand system to minimize catalyst loading, choosing a less hazardous solvent, and optimizing reaction conditions to reduce energy consumption.
Advanced Purification and Isolation Techniques
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the scale of the reaction and the required purity of the final product.
Crystallization : This is a primary and highly effective technique for purifying solid organic compounds. byjus.com The principle relies on the difference in solubility between the desired compound and impurities in a specific solvent or solvent mixture. For this compound, a suitable solvent system (e.g., ethanol/water) is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes, leaving impurities behind in the solution.
Chromatography : Chromatography is a powerful separation technique based on the differential partitioning of components between a stationary phase and a mobile phase. byjus.com
Column Chromatography : For the free base form (3-bromo-N-ethylaniline), column chromatography using silica (B1680970) gel is a common purification method. However, the basic nature of anilines can cause them to interact strongly with the slightly acidic silica gel, leading to poor separation. researchgate.net This issue can often be mitigated by adding a small amount of a base, such as triethylamine (B128534), to the eluent. researchgate.net
High-Performance Liquid Chromatography (HPLC) : For high-purity applications and analytical purposes, reverse-phase HPLC is suitable for separating anilines and their derivatives. sielc.com This method uses a non-polar stationary phase and a polar mobile phase. Preparative HPLC can be used to isolate highly pure samples of the target compound. sielc.com
Distillation : If the free base, 3-bromo-N-ethylaniline, is isolated before conversion to its hydrochloride salt, vacuum distillation can be an effective purification method, particularly for larger scales, provided the compound is thermally stable. researchgate.net
| Purification Technique | Principle | Scale | Purity Achieved | Application Notes |
| Crystallization | Differential solubility | Lab to Industrial | Good to Excellent | Ideal for purifying the final solid hydrochloride salt. byjus.com |
| Column Chromatography | Differential adsorption on a stationary phase | Lab Scale | Good | Best for the free base; may require a modified eluent (e.g., with triethylamine). researchgate.net |
| HPLC | Differential partitioning between mobile and stationary phases | Analytical to Preparative | Excellent | Provides very high purity; suitable for small-scale isolation and analysis. sielc.com |
| Vacuum Distillation | Separation based on boiling points at reduced pressure | Lab to Industrial | Good | Applicable only to the thermally stable free base form before salt formation. researchgate.net |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The directing effects of the substituents on the aniline (B41778) ring determine the regiochemical outcome of these reactions.
The N-ethylamino group is a potent activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance. This increases the electron density at the ortho (C2 and C6) and para (C4) positions, making them more susceptible to electrophilic attack.
Conversely, the bromo substituent is a deactivating group due to its inductive electron-withdrawing effect. However, it also possesses lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In 3-bromo-N-ethylaniline, the activating effect of the N-ethylamino group is dominant. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the amino group. The presence of the hydrochloride salt means that under acidic conditions, the amino group is protonated to form the anilinium ion (-NH₂⁺CH₂CH₃), which is a strong deactivating group and a meta-director. This can lead to a mixture of products depending on the reaction conditions.
| Position of Electrophilic Attack | Influence of N-Ethylamino Group | Influence of Bromo Group | Predicted Outcome |
|---|---|---|---|
| C2 | Activating (ortho) | Deactivating (ortho) | Possible, but may be sterically hindered. |
| C4 | Strongly Activating (para) | Weakly Deactivating (meta) | Major product expected. |
| C6 | Activating (ortho) | Deactivating (meta) | Possible. |
| C5 | Deactivating (meta) | Deactivating (para) | Minor product, if any. |
The mechanism of EAS involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. For 3-bromo-N-ethylaniline, attack at the C4 (para) position leads to a more stable sigma complex, as the positive charge can be delocalized onto the nitrogen atom of the highly electron-donating N-ethylamino group. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. In 3-bromo-N-ethylaniline hydrochloride, the bromine atom can act as a leaving group. However, the N-ethylamino group is electron-donating, and there are no strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Consequently, this compound has a low potential to undergo SNAr reactions under standard conditions.
Transition Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are extensively used for cross-coupling reactions of aryl halides.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. 3-bromo-N-ethylaniline can be coupled with various arylboronic acids to form biaryl structures. While specific studies on 3-bromo-N-ethylaniline are not abundant, related bromoanilines undergo Suzuki-Miyaura coupling in good to excellent yields. For instance, unprotected ortho-bromoanilines have been successfully coupled with a range of boronic esters, demonstrating the feasibility of such transformations.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. 3-bromo-N-ethylaniline can react with alkenes like acrylates to introduce a vinyl group at the C3 position. Efficient Heck couplings of various aryl bromides with n-butyl acrylate (B77674) have been reported, suggesting that 3-bromo-N-ethylaniline would be a viable substrate.
Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction. While the primary amino group of 3-bromo-N-ethylaniline could potentially react, the compound can also serve as the aryl halide component in couplings with other amines. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides.
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based), Base | 3-(Aryl)-N-ethylaniline |
| Heck Reaction | Alkene (e.g., acrylate) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based), Base | 3-(Alkenyl)-N-ethylaniline |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., biaryl phosphine), Base | N-ethyl-N'-(substituted)-1,3-benzenediamine |
Direct C-H functionalization is an emerging field that offers a more atom-economical approach to modifying organic molecules. The aniline moiety can be used to direct transition metal catalysts to specific C-H bonds.
Ortho-C-H Functionalization: The amino group can act as a directing group, facilitating the functionalization of the ortho C-H bonds (C2 and C6). Palladium-catalyzed ortho-arylation of unprotected anilines has been achieved, showcasing the potential for selective modification at these positions. The use of transient directing groups has also been explored to achieve mono-ortho-arylation of arylamines.
Meta-C-H Functionalization: Achieving meta-selectivity is more challenging due to the inherent electronic preference for ortho and para substitution. However, strategies using directing groups and palladium or ruthenium catalysts have been developed for the meta-C-H functionalization of aniline derivatives. These methods often involve the use of a removable directing group to guide the catalyst to the desired position.
Intramolecular Cyclization and Annulation Reactions
While this compound itself does not spontaneously cyclize, it serves as a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization and annulation reactions. These transformations typically require initial derivatization of the N-ethylamino group to introduce a reactive partner, which then undergoes a ring-closing reaction with the bromo-substituted aromatic ring.
Palladium-Catalyzed Intramolecular Annulation: A prominent strategy for forming fused heterocyclic systems involves palladium-catalyzed intramolecular reactions. For instance, derivatives of bromoanilines can be used to synthesize indoles, a core structure in many biologically active molecules. One such method is the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed annulation of an alkyne with an ortho-haloaniline. nih.gov Although the bromine in 3-bromo-N-ethylaniline is at the meta position relative to the amino group, related strategies involving intramolecular cyclization onto a pre-functionalized ring are conceptually similar.
A more direct application for a bromoaniline derivative is the intramolecular Heck reaction. wikipedia.orgorganicreactions.org In this process, the N-ethylamino group is first functionalized with an alkenyl group (e.g., via N-allylation). The resulting N-alkenyl-3-bromoaniline can then undergo an intramolecular palladium-catalyzed coupling between the aryl bromide and the alkene. This reaction is a powerful tool for constructing carbocyclic and heterocyclic rings. wikipedia.orgchim.it The cyclization can lead to the formation of tetrahydroquinolines or other nitrogen-containing heterocycles, depending on the structure of the tethered alkene. chim.it
The general mechanism for an intramolecular Heck reaction involves:
Oxidative addition of the aryl bromide to a Pd(0) catalyst.
Intramolecular migratory insertion of the tethered alkene into the Aryl-Pd bond.
β-Hydride elimination to form the cyclized product and regenerate the Pd(0) catalyst. wikipedia.org
| Reaction Type | Precursor | Key Reagents | Product Type | Ref. |
| Larock Indole Synthesis | ortho-Alkynyl-bromoaniline | Pd(0) catalyst, Base | Fused Indole | nih.gov |
| Intramolecular Heck | N-Alkenyl-3-bromoaniline | Pd(0) catalyst, Base | Tetrahydroquinoline | chim.itnih.gov |
| Electrophilic Cyclization | N-Alkynyl-aniline | I₂, ICl, PhSeBr | 3-Substituted Quinoline (B57606) | nih.gov |
Electrophilic Cyclization for Quinoline Synthesis: Another pathway to heterocyclic structures involves the electrophilic cyclization of N-(2-alkynyl)aniline derivatives. nih.gov Starting from 3-bromo-N-ethylaniline, an alkynyl group can be introduced at the nitrogen atom. Treatment of this substrate with an electrophile such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can induce a 6-endo-dig cyclization to yield 3-substituted quinoline derivatives. nih.gov This method provides a route to halogenated or selenium-containing quinolines, which are valuable for further synthetic modifications. nih.gov
Derivatization Reactions at the Amine Nitrogen
The secondary amine functionality in 3-bromo-N-ethylaniline is a key site for derivatization, allowing for the introduction of various functional groups. These reactions typically require prior neutralization of the hydrochloride salt with a suitable base to free the lone pair of electrons on the nitrogen, making it nucleophilic.
Acylation: The N-ethylamino group readily undergoes acylation upon reaction with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride). ncert.nic.inlibretexts.org This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, yields the corresponding N-acyl-3-bromo-N-ethylaniline (an amide). ncert.nic.in Acetylation is frequently employed to protect the amino group or to modulate its electronic properties. libretexts.org
Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride, most commonly p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). researchgate.net The reaction is typically performed in the presence of a base like pyridine. This process yields a sulfonamide, which is a key functional group in many pharmaceutical compounds. Studies on the tosylation of 3-bromoaniline (B18343) have shown that reaction conditions must be carefully controlled to prevent di-sulfonylation, where the sulfonamide nitrogen is further functionalized. researchgate.net
Alkylation: While 3-bromo-N-ethylaniline is already N-alkylated, further alkylation can occur to form a tertiary amine. Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base can introduce a second alkyl group on the nitrogen atom. ncert.nic.in Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.
| Derivatization | Reagent | Base | Product | Ref. |
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | N-(3-bromophenyl)-N-ethylacetamide | ncert.nic.in |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-(3-bromophenyl)-N-ethyl-4-methylbenzenesulfonamide | researchgate.net |
| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 3-bromo-N-ethyl-N-methylaniline | ncert.nic.in |
Transformations Involving the Bromo-Substituent
The bromine atom on the aromatic ring is a highly versatile functional group, serving as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to its utility as a synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is arguably the most important for modifying the aryl bromide.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to synthesize biaryl compounds. The reaction of 3-bromo-N-ethylaniline with, for example, phenylboronic acid would yield 3-(N-ethylamino)biphenyl. A variety of palladium catalysts and ligands (e.g., SPhos, XPhos) have been developed to facilitate the coupling of bromoanilines, even with unprotected amino groups. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org For example, reacting 3-bromo-N-ethylaniline with styrene (B11656) would produce 3-(N-ethylamino)stilbene. The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. rsc.org This allows for the synthesis of more complex diaryl or alkylaryl amines. For instance, coupling 3-bromo-N-ethylaniline with piperidine (B6355638) would yield 3-(piperidin-1-yl)-N-ethylaniline. The choice of ligand and base is crucial for achieving high yields.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product Type | Ref. |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Biaryl | nih.govnih.gov |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted Alkene | organic-chemistry.orgbeilstein-journals.org |
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / Xantphos | LHMDS | Diaryl/Alkylaryl Amine | rsc.orgresearchgate.net |
Metallation (Metal-Halogen Exchange): The bromine atom can be replaced by a metal, typically lithium, through a metal-halogen exchange reaction. wikipedia.org Reacting 3-bromo-N-ethylaniline with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can generate the corresponding 3-lithio-N-ethylaniline. wikipedia.orgharvard.edu This highly reactive organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of substituents at the 3-position of the ring. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The presence of the N-ethylamino group can potentially influence the reaction through chelation or by reacting with the organolithium reagent if the amine proton is not protected or if excess reagent is used. nih.gov
Advanced Spectroscopic Characterization and Theoretical Interpretations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the specific arrangement of atoms in a molecule. For 3-bromo-N-ethylaniline hydrochloride, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. Due to the hydrochloride form, the amine proton becomes an ammonium (B1175870) proton (-NH₂⁺-), which is typically observable and may exhibit coupling to adjacent protons. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The four aromatic protons on the substituted benzene (B151609) ring are chemically non-equivalent and are expected to appear as complex multiplets in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon framework. It would display eight distinct signals: two for the ethyl group and six for the aromatic ring. The carbon atom bonded to the bromine (C-Br) would be identifiable by its chemical shift, influenced by the halogen's electronegativity and heavy atom effect.
To resolve ambiguities and confirm connectivity, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the methyl and methylene protons of the ethyl group, and among adjacent protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edu It would definitively link the ethyl proton signals to their corresponding carbon signals and each aromatic proton to its attached carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |
|---|---|---|---|
| -CH₂- | ~3.3 – 3.5 | ~40 – 45 | Quartet (q) |
| -CH₃ | ~1.2 – 1.4 | ~13 – 15 | Triplet (t) |
| Ar-H | ~7.0 – 7.5 | - | Multiplets (m) |
| Ar-C-N | - | ~145 – 150 | - |
| Ar-C-Br | - | ~120 – 125 | - |
| Other Ar-C | - | ~115 – 135 | - |
Note: Predicted values are based on typical ranges for similar functional groups and may vary.
Computational chemistry provides a powerful tool for predicting NMR spectra, which can then be used to validate experimental assignments. Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the corresponding chemical shifts. nrel.gov
The process typically involves:
Geometry Optimization: The 3D structure of the 3-bromo-N-ethylaniline cation is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.gov
NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. pnnl.gov
Scaling and Referencing: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against a standard compound (like tetramethylsilane, TMS) calculated at the same level of theory. Empirical scaling factors are often applied to improve the accuracy of the prediction.
These predicted shifts can be compared with the experimental data from 1D and 2D spectra to confirm assignments, especially for the closely spaced aromatic signals, and to provide a deeper understanding of how the electronic structure of the molecule influences its magnetic properties.
Vibrational Spectroscopy (FT-IR and Raman)
The FT-IR and Raman spectra of this compound will be dominated by vibrations associated with the anilinium ion, the aromatic ring, and the C-Br bond.
N-H Vibrations: Due to the hydrochloride salt form, the amine group is protonated to an ammonium group (-NH₂⁺-). This will give rise to strong, broad absorption bands in the FT-IR spectrum, typically in the range of 2400-3200 cm⁻¹, corresponding to N-H stretching vibrations. N-H bending modes would be expected around 1550-1620 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group will appear in the 2850-2980 cm⁻¹ region.
C=C and C-N Vibrations: Aromatic ring C=C stretching vibrations usually produce several sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
C-Br Vibration: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 500 and 750 cm⁻¹.
Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can help confirm the 1,3- (or meta-) substitution pattern on the benzene ring.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Ammonium) | 2400 – 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 – 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 – 2980 | Medium |
| N-H Bend (Ammonium) | 1550 – 1620 | Medium |
| C=C Stretch (Aromatic) | 1450 – 1600 | Medium-Strong, Sharp |
| C-N Stretch | 1250 – 1350 | Medium |
| C-H Out-of-Plane Bend | 650 – 900 | Strong |
| C-Br Stretch | 500 – 750 | Strong |
Similar to NMR predictions, DFT calculations are highly effective for modeling vibrational spectra. After optimizing the molecular geometry, a frequency calculation can be performed. asianpubs.org This computation yields a set of vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration).
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. asianpubs.org By visualizing the atomic motions of each calculated mode, a definitive assignment can be made for each band observed in the experimental FT-IR and Raman spectra. This theoretical analysis is invaluable for interpreting complex regions of the spectrum where multiple vibrational modes may overlap.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a salt like this compound, electrospray ionization (ESI) is a suitable technique as it can gently generate ions in the gas phase.
In positive-ion mode ESI-MS, the analysis would detect the cation, 3-bromo-N-ethylanilinium. The molecular formula of the free base is C₈H₁₀BrN, with a monoisotopic mass of approximately 199.00 Da. The protonated cation, [C₈H₁₀BrN + H]⁺, would therefore have an expected m/z of ~200.01. uni.lu A key feature would be the isotopic pattern characteristic of a molecule containing one bromine atom, showing two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. In an MS/MS experiment, the parent ion (m/z ~200/202) is isolated and fragmented by collision-induced dissociation. A plausible fragmentation pathway would involve the loss of small, stable neutral molecules. For example, a common fragmentation for N-alkyl anilines is the cleavage of the alkyl group. The loss of an ethene molecule (C₂H₄, 28 Da) via a rearrangement is a likely fragmentation pathway.
Table 3: Predicted Mass Spectrometry Data for this compound (Positive ESI Mode)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 200.01 / 202.01 | Protonated parent molecule (cation), showing ⁷⁹Br/⁸¹Br isotopic pattern. uni.lu |
| [M+H - C₂H₄]⁺ | 172.0 / 174.0 | Fragment from loss of ethene. |
Fragmentation Pathways and Mechanistic Insights
The electron ionization mass spectrometry (EI-MS) of this compound provides a detailed fingerprint of the molecule's fragmentation behavior. While the hydrochloride salt is typically lost early in the ionization process, the resulting molecular ion of 3-bromo-N-ethylaniline undergoes a series of characteristic cleavages, offering insights into its structure and stability. The fragmentation pathways are primarily dictated by the presence of the bromo-substituted aromatic ring and the N-ethyl group.
The initial ionization event forms the molecular ion, [M]•+, which is observed with its characteristic isotopic pattern due to the presence of bromine isotopes (79Br and 81Br). The subsequent fragmentation of this molecular ion proceeds through several key pathways, including alpha-cleavage at the N-ethyl group and cleavages involving the aromatic ring and the bromine substituent.
Alpha-Cleavage: A dominant fragmentation pathway for N-alkylanilines is the alpha-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of 3-bromo-N-ethylaniline, this results in the loss of a methyl radical (•CH3) to form a highly stable, resonance-stabilized ion. This fragment is often observed as the base peak in the mass spectra of N-ethylaniline derivatives. nist.gov
Cleavage of the Aromatic Ring and Halogen Loss: The bromo-substituted aniline (B41778) ring also undergoes characteristic fragmentation. The loss of the bromine atom as a radical (•Br) is a common pathway for brominated aromatic compounds. nist.gov This results in an ion corresponding to the N-ethylaniline cation. Further fragmentation of the aromatic ring can occur through the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2), leading to various smaller fragment ions. The fragmentation of 3-bromoaniline (B18343), for instance, shows a significant peak corresponding to the loss of HBr, followed by the loss of HCN. nist.gov
By combining these known fragmentation behaviors, a theoretical fragmentation pattern for 3-bromo-N-ethylaniline can be proposed. The major fragments are expected to arise from the initial alpha-cleavage of the ethyl group and the subsequent or alternative cleavages of the bromoaniline core.
The following interactive table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion of 3-bromo-N-ethylaniline.
| m/z (for 79Br) | m/z (for 81Br) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 200 | 202 | [C8H10BrN]•+ | - | Molecular Ion |
| 185 | 187 | [C7H7BrN]+ | •CH3 | Alpha-cleavage |
| 121 | 121 | [C8H11N]+ | •Br | Halogen loss |
| 92 | 92 | [C6H6N]+ | •Br, •C2H5 | Halogen and ethyl group loss |
| 77 | 77 | [C6H5]+ | •Br, •NHC2H5 | Loss of bromo and ethylamino groups |
Table 1. Proposed Fragmentation Pathways for 3-bromo-N-ethylaniline.
Crystallographic Studies and Solid State Analysis
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide a wealth of information about the molecular and supramolecular structure of 3-bromo-N-ethylaniline hydrochloride.
A primary outcome of a single-crystal X-ray diffraction study is the elucidation of the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and, critically, the torsion angles that define the spatial relationship between different parts of the molecule. For this compound, key parameters of interest would include the torsion angles involving the ethyl group relative to the aniline (B41778) nitrogen and the orientation of the ethyl group with respect to the brominated phenyl ring. This data is crucial for understanding steric effects and intramolecular interactions that govern the molecule's preferred shape.
A hypothetical data table for torsion angles might look like this:
| Torsion Angle | Value (°) |
| C(ethyl)-N-C(phenyl)-C(phenyl) | Data not available |
| H-N-C(ethyl)-C(methyl) | Data not available |
| C(phenyl)-C(phenyl)-Br | Data not available |
In the case of this compound, the presence of the ammonium (B1175870) proton (N-H+) and the chloride anion (Cl-) would lead to the formation of significant hydrogen bonds. The analysis would detail the geometry of these bonds, including donor-acceptor distances and angles. These hydrogen bonding networks are fundamental to the stability of the crystal lattice and significantly influence the compound's physical properties, such as melting point and solubility. The anilinium proton would act as a hydrogen bond donor to the chloride anion, and potentially other acceptor atoms, creating a network that connects the individual ions into a stable three-dimensional array.
A representative data table for hydrogen bonding interactions would typically include:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···Cl | Data not available | Data not available | Data not available | Data not available |
Beyond hydrogen bonding, the packing of aromatic molecules is often governed by weaker non-covalent interactions. π-π stacking interactions between the phenyl rings of adjacent molecules would be a key feature to investigate. The analysis would determine the geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between the rings, which indicates whether the stacking is face-to-face or offset. Other interactions, such as C-H···π interactions and halogen bonds involving the bromine atom, would also be identified and characterized to provide a complete picture of the forces dictating the crystal packing.
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, which is of critical importance in fields such as pharmaceuticals and materials science. While no polymorphs of this compound have been reported, a thorough crystallographic investigation would be the first step in identifying their potential existence. Crystal engineering principles could then be applied to systematically explore the factors that might favor the formation of different polymorphic forms, such as solvent choice, crystallization temperature, and the presence of co-formers. Understanding these factors is essential for controlling the solid-state form of the compound.
Computational Chemistry and Quantum Chemical Studies
Natural Bond Orbital (NBO) Analysis
Detailed charge distribution, hybridization, and donor-acceptor interactions from an NBO analysis have not been published.
Conformational Analysis and Energy Landscape Mapping
A systematic study of the rotational barriers and stable conformers of the N-ethyl group and its potential energy surface is not present in the literature.
Reaction Mechanism Elucidation Through Computational Pathways
There are no published computational studies elucidating specific reaction mechanisms, such as electrophilic substitution or nucleophilic attack, involving this compound.
Due to the lack of specific data, the generation of a thorough and scientifically accurate article adhering to the provided outline is not feasible at this time.
Molecular Dynamics Simulations
Information regarding molecular dynamics simulations for 3-bromo-N-ethylaniline hydrochloride is not available in the reviewed scientific literature. This specific area of computational study, which would investigate the interactions and motion of the molecule over time, does not appear to have been a subject of published research.
Role As a Key Synthetic Intermediate in Complex Organic Synthesis
Building Block for Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocyclic compounds is of paramount importance in medicinal chemistry and materials science, as these scaffolds are prevalent in a vast array of bioactive natural products and functional organic materials. ub.edu 3-Bromo-N-ethylaniline hydrochloride is a valuable precursor for the construction of such heterocyclic systems, owing to the presence of the reactive N-ethylamino group and the versatile bromine substituent on the aromatic ring.
Indoles and quinolines are two of the most significant classes of nitrogen-containing heterocycles, with numerous derivatives exhibiting a wide range of biological activities and material properties. Several classical and modern synthetic methodologies can be envisioned for the utilization of 3-bromo-N-ethylaniline in the construction of these important scaffolds.
Indole (B1671886) Synthesis:
The Fischer indole synthesis is a venerable method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.comyoutube.com While this method does not directly utilize an aniline (B41778), 3-bromo-N-ethylaniline could be converted to the corresponding hydrazine (B178648) derivative, which can then undergo the Fischer cyclization. A more direct approach would be the Larock indole synthesis , a palladium-catalyzed reaction between an ortho-haloaniline and an alkyne. ub.edunih.govwikipedia.org Although 3-bromo-N-ethylaniline is a meta-bromoaniline, modern advancements in palladium catalysis, such as the Buchwald-Hartwig amination, could be adapted to first introduce an amino group at the ortho-position, followed by a Larock-type cyclization. The Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which could be a potential route utilizing 3-bromo-N-ethylaniline. wikipedia.org
Quinoline (B57606) Synthesis:
Several named reactions are available for the synthesis of quinolines from anilines. The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis or Brønsted acid to form a quinoline. wikipedia.orgslideshare.net 3-Bromo-N-ethylaniline could serve as the aniline component in this reaction, leading to the formation of a bromo-substituted N-ethyl-quinoline derivative. Similarly, the Skraup synthesis utilizes the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. wikipedia.org The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, could also be adapted. nih.govorganic-chemistry.orgwikipedia.org While 3-bromo-N-ethylaniline is not a 2-aminoaryl carbonyl compound, it could be chemically modified to incorporate the necessary functional groups for this cyclization.
| Heterocyclic System | Named Reaction | General Reactants | Potential Role of 3-Bromo-N-ethylaniline |
|---|---|---|---|
| Indole | Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | As a precursor to the corresponding arylhydrazine. |
| Indole | Larock Indole Synthesis | ortho-Haloaniline, Alkyne | Can be functionalized to an ortho-haloaniline derivative. |
| Quinoline | Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Directly as the aniline component. |
| Quinoline | Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Directly as the aniline component. |
| Quinoline | Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone | As a precursor to the required 2-aminoaryl carbonyl compound. |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The functional groups present in 3-bromo-N-ethylaniline make it a suitable candidate for participation in certain MCRs. For instance, the Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline. The N-ethylamino group of 3-bromo-N-ethylaniline could participate as the aniline component in this type of reaction, leading to the synthesis of highly substituted tetrahydroquinoline derivatives.
Precursor for Advanced Fine Chemicals and Specialty Materials
The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are used as intermediates in the synthesis of more complex chemicals, such as pharmaceuticals, agrochemicals, and specialty polymers. This compound serves as a valuable precursor for the synthesis of a variety of such high-value-added products.
Azo Dyes:
Azo dyes represent the largest class of synthetic dyes used in the textile, printing, and paper industries. nih.govjchemrev.com They are characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline. unb.canih.gov 3-Bromo-N-ethylaniline can be diazotized and coupled with various aromatic compounds to produce a range of bromo-substituted azo dyes with potentially unique coloristic and fastness properties. The presence of the bromine atom can also serve as a handle for further functionalization of the dye molecule.
Agrochemicals:
Many modern herbicides, insecticides, and fungicides contain substituted aniline moieties within their structures. ketonepharma.com The specific substitution pattern on the aniline ring is often crucial for the biological activity of the agrochemical. 3-Bromo-N-ethylaniline can be used as a starting material to introduce a 3-bromo-N-ethylanilino group into a larger molecule, which can then be screened for potential agrochemical activity.
Conductive Polymers:
Conductive polymers are organic polymers that possess electrical conductivity. Polyaniline and its derivatives are among the most studied classes of conductive polymers due to their good environmental stability and tunable conductivity. nih.govnih.govbohrium.com The polymerization of N-alkylanilines, such as N-ethylaniline, can lead to the formation of processable and soluble conductive polymers. researchgate.netresearchgate.net Copolymers of N-ethylaniline and aniline have been synthesized and shown to have interesting solvatochromism and variable conductivity. researchgate.net 3-Bromo-N-ethylaniline could be used as a monomer in such polymerization reactions to produce novel conductive polymers with modified properties due to the presence of the bromine substituent.
Derivatization to Access New Functionalized Anilines
The bromine atom on the aromatic ring of 3-bromo-N-ethylaniline is a key functional group that allows for a wide range of derivatization reactions, leading to the synthesis of new functionalized anilines. These reactions can be broadly categorized into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgnih.gov 3-Bromo-N-ethylaniline can undergo this reaction with a variety of primary and secondary amines to introduce a new amino substituent at the 3-position. The Suzuki coupling reaction allows for the formation of a C-C bond between an aryl halide and an organoboron compound. This reaction can be used to introduce a wide range of alkyl, alkenyl, or aryl groups at the 3-position of the N-ethylaniline ring. The Sonogashira coupling is another important palladium-catalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne, providing access to 3-alkynyl-N-ethylaniline derivatives.
Nucleophilic Aromatic Substitution:
While nucleophilic aromatic substitution (SNAr) is generally less facile with aryl bromides compared to aryl chlorides or fluorides, it can be achieved under certain conditions. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. Alternatively, the use of very strong nucleophiles or high reaction temperatures can also promote the substitution. For 3-bromo-N-ethylaniline, SNAr reactions with nucleophiles such as alkoxides or thiolates could potentially be used to replace the bromine atom, although forcing conditions might be necessary.
| Reaction Type | Named Reaction | Reactant | Product Type |
|---|---|---|---|
| Pd-Catalyzed C-N Coupling | Buchwald-Hartwig Amination | Amine (R-NH2) | 3-Amino-N-ethylaniline Derivative |
| Pd-Catalyzed C-C Coupling | Suzuki Coupling | Boronic Acid (R-B(OH)2) | 3-Aryl/Alkyl-N-ethylaniline Derivative |
| Pd-Catalyzed C-C Coupling | Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-N-ethylaniline Derivative |
| Nucleophilic Aromatic Substitution | SNAr | Alkoxide (R-O-) | 3-Alkoxy-N-ethylaniline Derivative |
Future Research Directions and Unexplored Chemical Space
Novel Synthetic Methodologies
The classical synthesis of 3-bromo-N-ethylaniline typically involves electrophilic bromination of N-ethylaniline or N-ethylation of 3-bromoaniline (B18343). While effective, these methods can sometimes lack regioselectivity or require harsh conditions. Future research could focus on more advanced and efficient synthetic strategies.
Catalytic C-H Amination: A paradigm shift from traditional methods would be the direct C–H amination of 1-bromo-3-ethylbenzene. Recent advancements in transition-metal catalysis (e.g., using rhodium, iridium, or iron) have enabled the direct installation of amino groups onto C(sp²)–H bonds. rsc.orgrsc.org Developing a catalytic system for the direct amination of readily available starting materials would represent a more atom-economical and potentially more sustainable route.
Advanced Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile approach. libretexts.orgnih.gov Instead of starting with an aniline (B41778), one could envision the coupling of 1,3-dibromobenzene (B47543) with ethylamine (B1201723). The challenge and research opportunity lie in achieving mono-amination with high selectivity over the diarylated product. The development of specialized ligands and catalyst systems could enable this transformation, providing a modular route to a wide range of N-alkylanilines.
De Novo Ring Synthesis: An innovative approach involves constructing the aromatic ring from acyclic precursors. rsc.orgacs.org Three-component reactions, for instance, could potentially assemble the substituted aniline core from simpler, readily available starting materials, offering a convergent and flexible synthetic pathway. rsc.org
Untapped Reactivity Profiles
The trifunctional nature of 3-bromo-N-ethylaniline hydrochloride offers significant opportunities for exploring novel reactivity and creating diverse molecular architectures.
Sequential Cross-Coupling Reactions: The bromine atom is a prime handle for further functionalization via transition-metal-catalyzed cross-coupling reactions. While its use in Suzuki or Heck couplings is known in a general sense for bromoanilines, a systematic exploration of its reactivity in a wider array of modern coupling reactions is warranted. acs.org This includes Sonogashira coupling to introduce alkynyl groups, Stille coupling, and Chan-Lam coupling for C-O or C-S bond formation. galchimia.com A key area of research would be to perform these reactions sequentially with other transformations on the molecule.
Directed C-H Functionalization: The N-ethylamino group can act as a directing group for ortho-C-H functionalization. This could enable the selective introduction of substituents at the C2 or C6 positions of the aniline ring, a transformation that is difficult to achieve by classical electrophilic aromatic substitution. Exploring this directed reactivity could open pathways to highly substituted and complex aniline derivatives.
Derivatization of the Amino Group: The secondary amine can be further functionalized. Beyond simple acylation or alkylation, it can be incorporated into heterocyclic structures or used in multicomponent reactions. For example, it could serve as a precursor for the synthesis of benzodiazepines, quinolines, or other fused heterocyclic systems of medicinal interest.
Computational Design of Derivatives with Specific Reactivity
In silico methods are poised to accelerate the exploration of the chemical space around 3-bromo-N-ethylaniline. Computational chemistry can provide valuable insights into the reactivity and properties of its derivatives, guiding synthetic efforts.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of 3-bromo-N-ethylaniline and its potential derivatives. mdpi.com Such studies can predict the most likely sites for electrophilic or nucleophilic attack, forecast the outcomes of C-H functionalization reactions, and help in understanding the influence of different substituents on the reactivity of the bromine atom and the amino group. tandfonline.com This predictive power can minimize trial-and-error in the laboratory and guide the design of experiments.
Virtual Library Design: Computational tools can be used to design virtual libraries of 3-bromo-N-ethylaniline derivatives with specific desired properties. mdpi.comstmjournals.com By systematically modifying the substituents on the aromatic ring or the N-alkyl group in silico, parameters such as electronic properties (HOMO/LUMO energies), steric profiles, and lipophilicity can be calculated. mdpi.com This allows for the pre-selection of candidate molecules with potentially enhanced reactivity for specific applications before committing to their synthesis. For instance, derivatives with tailored electronic properties could be designed to optimize their performance as ligands for metal catalysts or as building blocks for organic electronic materials.
| Parameter | Computational Method | Application in Derivative Design |
| Electron Density Distribution | DFT, Mulliken Population Analysis | Predict sites for electrophilic/nucleophilic attack, guide regioselective synthesis. |
| Frontier Molecular Orbital Energies (HOMO/LUMO) | DFT | Assess kinetic stability and reactivity in pericyclic reactions or as electronic materials. |
| Steric Hindrance Maps | Molecular Mechanics, DFT | Predict the accessibility of reactive sites and guide the design of sterically controlled reactions. |
| Reaction Pathway Modeling | Transition State Theory, DFT | Elucidate reaction mechanisms and predict activation barriers for novel transformations. |
This table outlines how different computational parameters can be used to guide the design and synthesis of novel 3-bromo-N-ethylaniline derivatives.
Integration in Flow Chemistry and Automation Platforms
The translation of synthetic routes for 3-bromo-N-ethylaniline and its derivatives to continuous flow and automated platforms represents a significant area for future research, offering benefits in terms of efficiency, safety, and scalability. nih.govresearchgate.net
Continuous Flow Synthesis: Many reactions involved in the synthesis and derivatization of anilines, such as nitration, reduction, and cross-coupling, can be hazardous on a large scale in batch reactors. Flow chemistry offers enhanced heat and mass transfer, allowing for better control over reaction parameters and safer handling of reactive intermediates and reagents. acs.orgnih.gov The synthesis of this compound could be redesigned as a multistep continuous process, potentially integrating reaction and purification steps. nih.gov
Automated Synthesis for Library Generation: The untapped reactivity of 3-bromo-N-ethylaniline makes it an ideal scaffold for the creation of compound libraries for drug discovery or materials science. Automated synthesis platforms can be programmed to perform sequential reactions, systematically introducing a variety of building blocks at the bromine and nitrogen positions. oxfordglobal.comacs.org This high-throughput approach would enable the rapid generation of hundreds or thousands of distinct derivatives for screening, a task that would be prohibitively labor-intensive using traditional manual methods. The integration of automated synthesis with computational design and high-throughput screening could significantly accelerate the discovery of new molecules with desired functions. researchgate.net
| Feature | Benefit of Flow Chemistry & Automation |
| Enhanced Safety | Better control over exothermic reactions and handling of hazardous reagents. |
| Improved Yield and Purity | Precise control of stoichiometry, temperature, and reaction time often leads to cleaner reactions. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactors. |
| High-Throughput Experimentation | Automated platforms can rapidly screen reaction conditions and synthesize libraries of derivatives. |
| Data-Rich Environment | Integration of in-line analytics provides real-time data for reaction optimization and mechanistic studies. |
This table summarizes the key advantages of integrating the synthesis and derivatization of this compound into flow chemistry and automated platforms.
Q & A
Basic Research: Optimization of Synthesis Routes
Q: What strategies are effective for optimizing the synthesis of 3-bromo-N-ethylaniline hydrochloride to achieve high yield and purity? A: Key methods include:
- Direct Alkylation : Reacting 3-bromoaniline with ethyl bromide using a base like K2CO3 in polar aprotic solvents (e.g., DMF) under reflux .
- Nitration/Reduction : Bromobenzene nitration followed by reduction (e.g., catalytic hydrogenation) and subsequent alkylation.
- Industrial-Scale Refinement : Continuous flow reactors and advanced purification (e.g., recrystallization from ethanol/water mixtures) improve scalability and purity .
Critical Factors : Reaction temperature (80–100°C), stoichiometric excess of ethyl bromide (1.5–2 eq.), and inert atmosphere to minimize oxidation.
Basic Research: Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify substitution patterns (e.g., ethyl group at NH2, bromine at C3) .
- HPLC/MS : Quantify purity (>98%) and detect trace byproducts (e.g., unreacted 3-bromoaniline) .
- Elemental Analysis : Confirm molecular formula (C8H11BrClN) .
Advanced Research: Managing Contradictory Data in Reaction Byproducts
Q: How should researchers address unexpected byproducts during nucleophilic substitution reactions involving this compound? A:
- Mechanistic Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., debrominated products from competing elimination pathways) .
- Condition Screening : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or reduce temperature to favor substitution over elimination.
- Computational Modeling : Predict reactive sites using DFT calculations to rationalize byproduct formation .
Advanced Research: Resolving Conflicting Biological Activity Reports
Q: How can conflicting data on the biological activity of this compound derivatives be resolved? A:
- Enantiomeric Purity Check : Use chiral HPLC to rule out stereochemical inconsistencies in derivatives .
- Assay Standardization : Compare results under identical conditions (e.g., pH, temperature) for enzyme inhibition studies.
- Comparative Studies : Benchmark against analogs (e.g., 4-bromo-N-ethylaniline) to isolate substituent effects .
Advanced Research: Mechanistic Studies in Drug Development
Q: What methodologies elucidate the mechanism of action of this compound derivatives in targeting enzymes? A:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-limiting steps in enzyme inhibition .
- X-ray Crystallography : Resolve ligand-enzyme binding modes (e.g., halogen bonding via bromine) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and thermodynamics .
Advanced Research: Solubility Challenges in Biological Assays
Q: How can solubility issues of this compound in aqueous buffers be mitigated for in vitro assays? A:
- Co-Solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time .
- Salt Forms : Compare hydrochloride vs. freebase solubility; adjust pH to optimize ionization .
Data Contradiction: Substituent Effects in Comparative Studies
Q: How do substituent position (e.g., 3-bromo vs. 4-bromo) and N-alkylation impact reactivity in cross-coupling reactions? A:
- Electronic Effects : Bromine at C3 (meta position) reduces electron density at the aromatic ring vs. C4 (para), influencing Suzuki coupling efficiency .
- Steric Considerations : N-Ethyl groups may hinder Pd catalyst access in Heck reactions vs. smaller substituents (e.g., N-methyl) .
Validation : Perform Hammett plots or kinetic studies to correlate substituent effects with reaction rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
